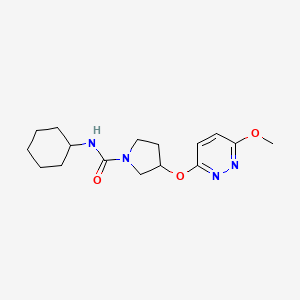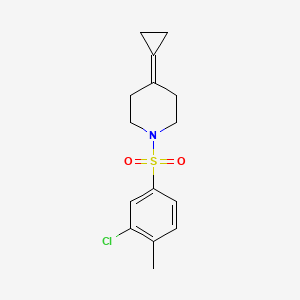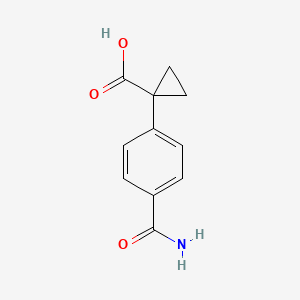
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular weight of 205.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is1S/C11H11NO3/c12-9(13)7-1-3-8(4-2-7)11(5-6-11)10(14)15/h1-4H,5-6H2,(H2,12,13)(H,14,15) . Physical And Chemical Properties Analysis
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is a powder at room temperature . It has a molecular weight of 205.21 .Scientific Research Applications
Ethylene Precursor and Plant Growth Regulation
Cyclopropane carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role as ethylene precursors in higher plants. For instance, ACC has been identified as a major conjugate of ethylene precursor, playing a significant role in plant growth and development processes, including ripening, wilting, and response to environmental stress (Hoffman, Yang, & McKeon, 1982).
Chemical Synthesis and Crystal Structure Analysis
The structure and conformation of cyclopropane derivatives provide insights into their chemical reactivity and potential applications in synthetic chemistry. For example, studies on 1-phenyl-2-methylcyclopropene-3-carboxylic acid and related compounds have contributed to understanding the stereochemical aspects and reactivity of cyclopropane-containing molecules, which could be relevant for designing new synthetic routes for related compounds (Korp, Bernal, & Fuchs, 1983).
Antiproliferative Activities
Synthesis of derivatives containing the cyclopropane moiety has been explored for their potential antiproliferative activities. For example, the synthesis of a molecule containing a cyclopropane-1-carboxamide structure demonstrated significant inhibitory activity against cancer cell lines, highlighting the therapeutic potential of cyclopropane derivatives in cancer treatment (Lu et al., 2021).
Natural Product Synthesis and Biological Activities
Cyclopropane-containing natural compounds, including ACC analogs, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral effects. Research efforts have focused on the isolation, characterization, total synthesis, and exploration of their biological activities, demonstrating the importance of cyclopropane moieties in medicinal chemistry (Coleman & Hudson, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-9(13)7-1-3-8(4-2-7)11(5-6-11)10(14)15/h1-4H,5-6H2,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNTAWHBYFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356551-41-1 |
Source


|
| Record name | 1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


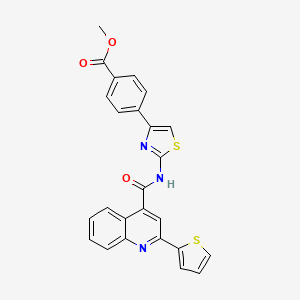

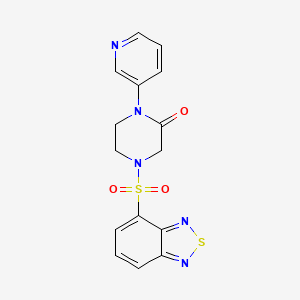
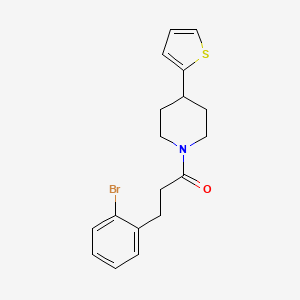
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
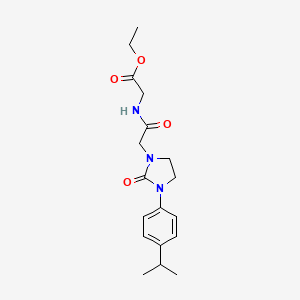
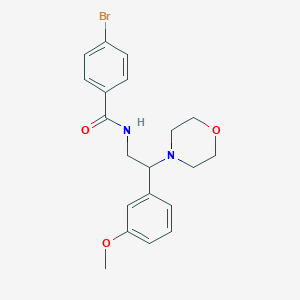

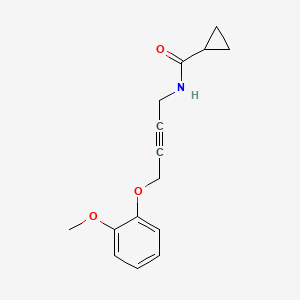
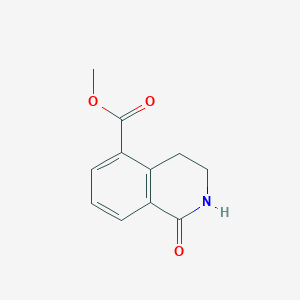
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)
